molecular formula C11H12N4O2 B225808 Panidazole CAS No. 13752-33-5

Panidazole

Cat. No.: B225808
CAS No.: 13752-33-5
M. Wt: 232.24 g/mol
InChI Key: ARYPMCPJIWUCIP-UHFFFAOYSA-N
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Description

Scientific Research Applications

Panidazole has been extensively studied for its applications in various fields:

Safety and Hazards

When handling Panidazole, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which includes Panidazole, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Mechanism of Action

Target of Action

Panidazole is a nitroimidazole derivative . Nitroimidazoles are a class of drugs known to have potent antimicrobial properties . The primary targets of this compound are protozoan parasites, particularly Entamoeba histolytica, which causes intestinal amoebiasis .

Mode of Action

This compound, like other nitroimidazoles, interacts with the DNA of the target organisms . The nitro group of this compound is reduced by intracellular redox systems present in the target organisms. This reduction process leads to the formation of reactive intermediates that can cause damage to the DNA of the parasites, inhibiting their growth and replication .

Biochemical Pathways

It is known that nitroimidazoles interfere with the dna synthesis of the target organisms, disrupting their growth and replication . This disruption can affect various metabolic pathways within the parasites, leading to their death .

Pharmacokinetics

Nitroimidazoles, in general, are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of this compound’s action is the death of the target organisms, leading to the resolution of the infection . By damaging the DNA of the parasites, this compound inhibits their ability to grow and replicate, eventually causing their death .

Action Environment

The action of this compound, like other antimicrobials, can be influenced by various environmental factors . These can include the pH of the environment, the presence of other microorganisms, and the presence of organic matter . Additionally, the development of resistance to this compound can be influenced by the misuse or overuse of the drug, which can lead to the selection of resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Panidazole can be synthesized through various chemical reactions involving the nitration of imidazole derivatives. One common method involves the nitration of 2-methylimidazole followed by subsequent reactions to introduce the nitro group at the desired position . The reaction conditions typically involve the use of strong acids and nitrating agents under controlled temperatures to ensure the selective formation of the nitroimidazole structure.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form . The use of advanced equipment and techniques ensures the efficient and cost-effective production of this compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Panidazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, depending on the reaction conditions.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield aminoimidazole derivatives, while oxidation can produce various oxidized nitroimidazole compounds .

Comparison with Similar Compounds

Panidazole is part of the nitroimidazole family, which includes other compounds such as:

Uniqueness

Compared to other nitroimidazoles, this compound has shown higher potency against certain protozoal infections . Its unique chemical structure allows for more effective interaction with the DNA of protozoal cells, leading to enhanced antimicrobial activity. Additionally, this compound has been found to have a favorable safety profile, making it a preferred choice in certain clinical settings .

Properties

IUPAC Name

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYPMCPJIWUCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160209
Record name Panidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13752-33-5
Record name Panidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13752-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panidazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Panidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08AHL2YV5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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